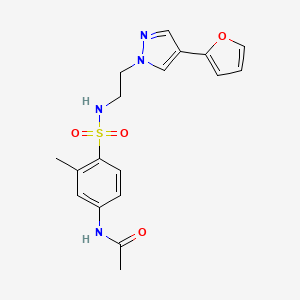
N-(4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide” is a compound with the molecular formula C15H18N2O4S2 . It has a molecular weight of 354.4 g/mol . The IUPAC name for this compound is N - [4- [2- (furan-2-ylmethylsulfanyl)ethylsulfamoyl]phenyl]acetamide .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a pyrazole ring, and a phenyl ring . The InChI string for this compound is InChI=1S/C15H18N2O4S2/c1-12(18)17-13-4-6-15(7-5-13)23(19,20)16-8-10-22-11-14-3-2-9-21-14/h2-7,9,16H,8,10-11H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 354.4 g/mol . It has a computed XLogP3-AA value of 1.3 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are both 354.07079941 g/mol . The topological polar surface area is 122 Ų , and it has a heavy atom count of 23 .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These complexes were synthesized and characterized by various methods including infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and single crystal X-ray crystallography (Chkirate et al., 2019).
Antimicrobial Agents
- Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antibacterial and antifungal activities. These compounds were evaluated for both in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Activity
- A study by Alqasoumi et al. (2009) synthesized novel derivatives of acetamide, pyrrole, and pyrazole, among others, to evaluate antitumor activity. They found compound 4 to be more effective than the reference drug, doxorubicin (Alqasoumi et al., 2009).
Inhibition of Kidney-Type Glutaminase
- Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including derivatives of acetamide, highlighted their role as glutaminase inhibitors. These inhibitors were synthesized and evaluated for their potential in cancer treatment (Shukla et al., 2012).
Acetylation in Drug Synthesis
- Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, which is crucial for the synthesis of various pharmaceutical compounds including acetamides (Magadum & Yadav, 2018).
Anti-Inflammatory, Analgesic, and Antioxidant Activities
- Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) compounds, and evaluated their potential as anti-inflammatory, analgesic, and antioxidant agents. These compounds also showed promising anticancer and anti-HCV activities (Küçükgüzel et al., 2013).
Computational and Pharmacological Evaluation
- Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research provides insight into the potential therapeutic uses of these compounds (Faheem, 2018).
Propiedades
IUPAC Name |
N-[4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-10-16(21-14(2)23)5-6-18(13)27(24,25)20-7-8-22-12-15(11-19-22)17-4-3-9-26-17/h3-6,9-12,20H,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQJUUQLIVQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

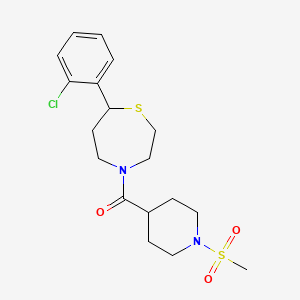
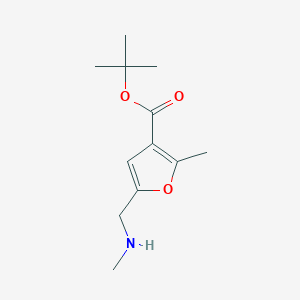
![N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2872948.png)
![7-Chloro-5-(4-(4-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2872951.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)
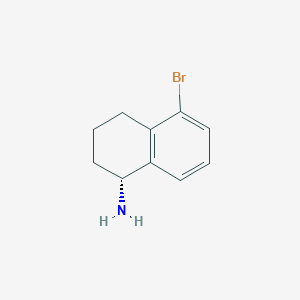
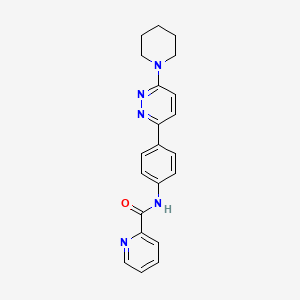
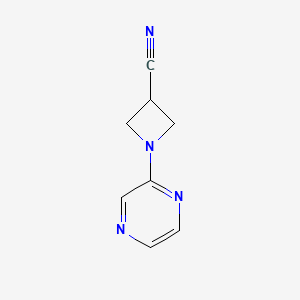
![Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2872958.png)
![3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2872960.png)
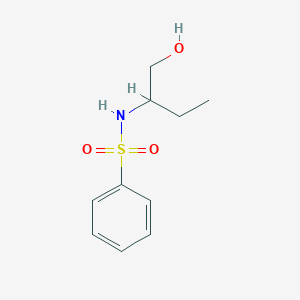
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2872963.png)